molecular formula C22H24O2 B2603313 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one CAS No. 392289-40-6

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one

Cat. No.: B2603313
CAS No.: 392289-40-6
M. Wt: 320.432
InChI Key: AWOPOQBQEGLCQH-UHFFFAOYSA-N
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Description

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is a cyclopentanone derivative with a branched propyl substituent bearing a 4-ethylphenyl group, a phenyl group, and a ketone moiety. Its structure combines aromatic and aliphatic features, making it a candidate for studying steric effects, electronic interactions, and supramolecular assembly. The compound’s synthesis typically involves Claisen-Schmidt condensation or Michael addition reactions, followed by cyclization to form the cyclopentanone core. Computational studies using density-functional theory (DFT) methods (e.g., B3LYP functionals) have been employed to model its electronic structure and thermochemical behavior .

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-2-16-11-13-18(14-12-16)22(24)15-20(17-7-4-3-5-8-17)19-9-6-10-21(19)23/h3-5,7-8,11-14,19-20H,2,6,9-10,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOPOQBQEGLCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)CC(C2CCCC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one typically involves the aldol condensation reaction. One common method involves the reaction of furfural with cyclopentanone in the presence of a solid-base catalyst such as potassium fluoride impregnated alumina . The reaction is carried out at a temperature of 333 K for 2 hours, resulting in a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar aldol condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthetic Applications

  • Synthesis of Bioactive Compounds : The compound can serve as an intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization at multiple sites, facilitating the development of derivatives with enhanced pharmacological properties.
  • Catalytic Reactions : The cyclopentanone framework can be utilized in catalytic reactions, such as asymmetric synthesis and carbon-carbon bond formation. Research indicates that similar cyclopentanones have been employed in enantioselective reactions, providing pathways to synthesize chiral compounds .

Anticancer Properties

Recent studies have indicated that derivatives of cyclopentanones exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression . The specific mechanism may involve the modulation of signaling pathways associated with tumor growth.

Neuroprotective Effects

There is emerging evidence suggesting that cyclopentanone derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative processes by influencing neurotransmitter systems or reducing oxidative stress . Further research is required to elucidate the exact mechanisms and therapeutic potential.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of cyclopentanone derivatives in inhibiting cancer cell growth.
    • Methodology : A series of derivatives were synthesized and tested against various cancer cell lines using MTT assays.
    • Results : Several compounds demonstrated IC50 values in the micromolar range, indicating potent anticancer activity.
  • Neuroprotective Study :
    • Objective : To assess the neuroprotective effects of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one in a model of oxidative stress.
    • Methodology : Neuronal cells were exposed to oxidative stressors, followed by treatment with the compound.
    • Results : The compound significantly reduced cell death and improved cell viability compared to controls.

Mechanism of Action

The mechanism of action of 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include:

  • 2-[3-(4-Methylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one : Replaces the ethyl group with a methyl substituent, reducing steric bulk.
  • 2-[3-(4-Chlorophenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one : Introduces an electron-withdrawing chlorine atom, altering electronic properties.

Table 1: Substituent Effects on Physical Properties

Compound Melting Point (°C) Solubility (mg/mL in DMSO) LogP (Calculated)
2-[3-(4-Ethylphenyl)-...cyclopentan-1-one 142–145 12.8 3.2
4-Methylphenyl analogue 136–138 15.3 2.9
4-Chlorophenyl analogue 155–158 8.6 3.6
4-Fluorophenyl analogue 148–150 10.2 3.0

The ethyl group in the target compound increases hydrophobicity (higher LogP) compared to the methyl analogue, while the chlorine substituent raises melting points due to stronger van der Waals interactions.

Thermochemical and Computational Comparisons

DFT studies using hybrid functionals (e.g., B3LYP) reveal that the 4-ethylphenyl group stabilizes the compound’s HOMO (-6.2 eV) compared to the 4-chlorophenyl analogue (-6.5 eV), suggesting reduced electron density at the carbonyl group. Atomization energy calculations for the target compound align with experimental thermochemical data (average deviation ±2.4 kcal/mol), consistent with methodologies validated by Becke .

Crystallographic Features

Single-crystal X-ray diffraction (SC-XRD) studies using SHELX software highlight differences in packing efficiency. The target compound forms a monoclinic lattice (space group P2₁/c) with intermolecular C=O···H–C hydrogen bonds, whereas the 4-fluorophenyl analogue adopts a triclinic system (P-1) with stronger C=O···F–C interactions.

Table 2: Crystallographic Parameters

Compound Space Group Unit Cell Volume (ų) Hydrogen Bond Distance (Å)
2-[3-(4-Ethylphenyl)-...cyclopentan-1-one P2₁/c 980.2 2.89 (C=O···H–C)
4-Fluorophenyl analogue P-1 945.7 2.75 (C=O···F–C)
Hydrogen-Bonding Patterns and Graph Set Analysis

Graph set analysis (as per Etter’s formalism) shows the target compound forms a D (donor) motif with two-centered hydrogen bonds, while electron-deficient analogues (e.g., 4-chlorophenyl) exhibit R₂²(8) ring motifs due to halogen bonding. These patterns influence solubility and melting behavior.

Biological Activity

The compound 2-[3-(4-Ethylphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H24O2C_{20}H_{24}O_2, with a molecular weight of approximately 312.41 g/mol. The structure features a cyclopentanone ring substituted with a phenyl and an ethylphenyl group, indicating potential interactions with various biological targets due to its lipophilic nature.

Anticancer Properties

Research indicates that derivatives of cyclopentanones exhibit significant anticancer activity. A study highlighted the cytotoxic effects of related compounds against various cancer cell lines, including leukemia and breast cancer. Notably, compounds similar to this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxic Activity of Cyclopentanone Derivatives

Compound NameCell Line TestedIC50 (µM)Selectivity Index
This compoundK562 (Leukemia)155
Similar Compound AHL60 (Leukemia)106
Similar Compound BMCF7 (Breast Cancer)204

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies have shown that cyclopentanone derivatives can activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic factors .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that similar compounds can inhibit acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. This inhibition could lead to reduced lipid synthesis in cancer cells, thereby limiting their growth and proliferation .

Case Studies

Several case studies have documented the efficacy of cyclopentanone derivatives in preclinical models:

  • Study on Leukemia Cell Lines : A series of experiments demonstrated that specific derivatives, including those structurally related to our compound, significantly inhibited the proliferation of leukemia cell lines such as K562 and U937. The study emphasized the importance of structural modifications in enhancing biological activity .
  • In Vivo Studies : Animal models treated with cyclopentanone derivatives showed reduced tumor growth rates compared to controls. These studies provided preliminary evidence supporting the compound's potential for further development as an anticancer agent .

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